N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolo pyrazine derivatives are a class of nitrogen-containing heterocycles . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves dehydration and cyclization reactions . For instance, in the presence of phosphorus oxide trichloride, a certain intermediate was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using various techniques such as 1H-NMR spectra . Signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively, have been observed .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve isomerization and amidation . For instance, propargyl-allene isomerization followed amidation of a compound in which the nitrogen atom of the amide group can attack the middle carbon of the allene unit .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Activity : The synthesis of triazolo-pyrazine derivatives has been explored for their potential antimicrobial properties. These compounds, including close analogs of the specified chemical, have shown good to high yields and were characterized through techniques like NMR, IR, and mass spectrometry. A study disclosed that certain piperazine derivatives exhibited superior antimicrobial activities, highlighting the potential of triazolo-pyrazine compounds in developing more potent antimicrobials (Patil et al., 2021).
Antitumor and Antimicrobial Activities : Research into the synthesis of substituted pyrazoles using enaminones as key intermediates has unveiled their potential in anticancer and antimicrobial applications. This exploration signifies the versatility of pyrazole and triazolo-pyrazine derivatives in contributing to the development of new therapeutic agents (Riyadh, 2011).
Antibacterial and Antifungal Activities : The synthesis of new pyrazoline and pyrazole derivatives, including structures analogous to triazolo[4,3-a]pyrazines, has been explored for their antibacterial and antifungal activities. These findings suggest the potential of these compounds in addressing resistant microbial strains (Hassan, 2013).
Synthesis as Anticancer Drug Intermediates : The compound 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, closely related to the specified chemical, is highlighted as an important intermediate in the synthesis of small molecule anticancer drugs. This underscores the compound's relevance in the pharmaceutical industry, particularly in oncology (Zhang et al., 2019).
Anticonvulsant Activity : Investigations into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have revealed their potential anticonvulsant activities. Such studies contribute to understanding the broader therapeutic applications of triazolo-pyrazine derivatives in neurological conditions (Kelley et al., 1995).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often a target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound can halt the cell cycle, preventing cell division and growth . This can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c1-6-5-20-11(13(22)16-6)10(18-19-20)12(21)17-7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZNJCYPIBGORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.